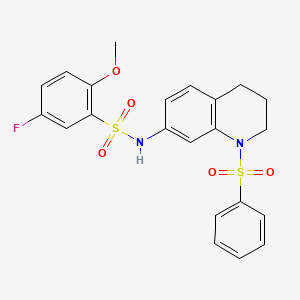

5-fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a tetrahydroquinoline scaffold modified with a phenylsulfonyl group, a fluorine atom at the 5-position, and a methoxy group at the 2-position of the benzene ring. Its structural complexity implies roles in modulating pharmacokinetic properties, such as solubility, metabolic stability, and binding affinity.

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-fluoro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O5S2/c1-30-21-12-10-17(23)14-22(21)31(26,27)24-18-11-9-16-6-5-13-25(20(16)15-18)32(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15,24H,5-6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHNQBGSOJMTFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

Starting Materials: : Combining fluoroanisole and tetrahydroquinoline derivatives.

Sulfonylation: : Introducing the phenylsulfonyl group through a reaction with phenylsulfonyl chloride.

Amidation: : Forming the sulfonamide linkage using suitable amines under controlled conditions.

Industrial Production Methods

Industrial production may streamline these steps using optimized reaction conditions, catalysts, and automation. Factors such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of reactions, including:

Oxidation: : Potential oxidation of the methoxy group to aldehyde or carboxylic acid.

Reduction: : Reductive cleavage of the sulfonyl or fluoro groups.

Substitution: : Electrophilic aromatic substitution, especially at the fluorine-substituted position.

Hydrolysis: : Breaking down the sulfonamide linkage in acidic or basic conditions.

Common Reagents and Conditions

Reagents like hydrogen gas with a palladium catalyst (for reduction), oxidizing agents like potassium permanganate (for oxidation), and various nucleophiles (for substitution) are typically used.

Major Products Formed

Depending on the reaction pathway, products such as substituted tetrahydroquinolines, de-fluorinated derivatives, and various sulfonamide analogs can be formed.

Scientific Research Applications

5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has significant potential in:

Chemistry: : As a reagent or intermediate in organic synthesis, facilitating the construction of complex molecules.

Biology: : Investigated for its role in modulating biological pathways, potentially acting as an enzyme inhibitor or receptor antagonist.

Medicine: : Evaluated for therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry: : Utilized in the development of novel materials or as a catalyst in industrial processes.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, potentially altering enzyme activity or receptor function. Its diverse functional groups allow interactions with a variety of biological molecules, modulating pathways related to cell signaling, metabolism, or structural integrity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Fluorination Pattern :

- The target compound’s single fluorine atom may optimize electronic effects for target binding without excessive lipophilicity. In contrast, perfluorinated chains in compounds confer extreme chemical inertness and environmental persistence, raising toxicity concerns .

- Example : Sodium salts of perfluorinated sulfonic acids (e.g., [52584-45-9]) are recalcitrant to degradation, whereas the target’s simpler fluorination may improve metabolic clearance in drug design.

Sulfonamide vs. Sulfonic Acid :

- The sulfonamide group in the target compound is critical for hydrogen-bond interactions in drug-receptor binding. Sulfonic acids, being ionized at physiological pH, are less common in drugs but prevalent in industrial applications due to their surfactant properties .

Tetrahydroquinoline Scaffold: The tetrahydroquinoline moiety in the target compound is absent in compounds. This scaffold is associated with CNS penetration and kinase inhibition (e.g., antimalarial or anticancer drugs), distinguishing it from linear perfluorinated chains in industrial chemicals.

Pharmacological vs. Industrial Profiles

- Target Compound : Likely optimized for oral bioavailability and target selectivity. The methoxy group enhances solubility, while the phenylsulfonyl group may improve metabolic stability.

- Compounds : Designed for thermal/chemical resistance, leading to bioaccumulation and regulatory restrictions (e.g., PFAS regulations) .

Research Findings and Data Gaps

No direct pharmacological data for the target compound are available in the provided evidence. However, inferences can be drawn from structurally related sulfonamide drugs:

| Parameter | Target Compound | Celecoxib (COX-2 Inhibitor) | Hydrochlorothiazide (Diuretic) |

|---|---|---|---|

| Sulfonamide Role | Target binding (e.g., enzyme inhibition) | COX-2 active site interaction | Carbonic anhydrase inhibition |

| Fluorine Impact | Modulates electron density | Absent | Absent |

| Therapeutic Area | Undetermined (likely oncology or CNS) | Anti-inflammatory | Hypertension |

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Fluoro Group : The presence of a fluorine atom often enhances the lipophilicity and metabolic stability of compounds.

- Methoxy Group : This group can influence the compound's solubility and interaction with biological targets.

- Sulfonamide Moiety : Known for its antibacterial properties, this moiety may also play a role in inhibiting specific enzymes.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Fluorine | Enhances lipophilicity |

| Methoxy | Affects solubility |

| Sulfonamide | Potential enzyme inhibition |

Antimicrobial Properties

Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial activity. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis. In vitro studies have shown that derivatives similar to the compound possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have suggested that certain sulfonamide derivatives may exhibit anticancer properties. The compound under investigation has been analyzed for its ability to induce apoptosis in cancer cell lines. For instance, a study demonstrated that the compound could inhibit cell proliferation in human cancer cells by inducing G0/G1 phase arrest and promoting apoptosis through the mitochondrial pathway.

Case Study: Inhibition of Cancer Cell Lines

A notable study evaluated the effects of 5-fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide on various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound showed IC50 values of 15 µM for HeLa cells, 20 µM for MCF-7 cells, and 25 µM for A549 cells, indicating its potential as an anticancer agent.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit key enzymes involved in metabolic pathways.

- Apoptotic Pathways : Induction of apoptosis via mitochondrial pathways has been observed in cellular assays.

- Cell Cycle Arrest : The compound may interfere with the cell cycle progression of cancer cells.

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound, and how can reaction conditions impact yield and purity?

- Methodological Answer: The synthesis involves sequential functionalization of the tetrahydroquinoline core, sulfonylation, and fluorination. Key steps include:

- Tetrahydroquinoline formation: Catalytic hydrogenation or reductive amination under inert atmosphere (e.g., H₂/Pd-C in ethanol) .

- Sulfonylation: Use of phenylsulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts. Temperature control (<0°C) minimizes side reactions .

- Fluorination: Electrophilic substitution with Selectfluor® or DAST (diethylaminosulfur trifluoride) in polar aprotic solvents (e.g., DMF).

- Purity optimization: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical. Monitor intermediates via TLC and HPLC (>95% purity threshold) .

Q. How can the compound’s stereochemistry and electronic configuration be characterized to predict biological interactions?

- Methodological Answer:

- X-ray crystallography: Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .

- NMR spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. NOESY detects spatial proximity of the methoxy and fluorophenyl groups .

- Computational modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict binding affinity to targets like RORγ .

Q. What are the primary biological targets of this compound, and how can its activity be validated in vitro?

- Methodological Answer:

- Target hypothesis: Structural analogs (e.g., RORγ inverse agonists with sulfonamide-tetrahydroquinoline scaffolds) suggest nuclear receptor modulation .

- Validation assays:

- Luciferase reporter assays in HEK293 cells transfected with RORγ expression plasmids.

- Surface Plasmon Resonance (SPR) to measure binding kinetics (KD values).

- Crystallography of compound-bound RORγ ligand-binding domain (LBD) .

Advanced Research Questions

Q. How do enantiomers of this compound differ in biological activity, and what chiral resolution methods are recommended?

- Methodological Answer:

- Stereochemical impact: Enantiomers may exhibit divergent binding to chiral pockets in targets like RORγ. For example, (S)-enantiomers of similar compounds show 10-fold higher IC₅₀ values than (R)-forms .

- Resolution techniques:

- Chiral HPLC (Chiralpak IC column, hexane/isopropanol mobile phase).

- Diastereomeric salt formation using L-tartaric acid .

- Activity testing: Compare enantiomers in dose-response assays (e.g., RORγ transactivation) .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across different studies?

- Methodological Answer:

- Assay variability: Standardize conditions (e.g., cell line, incubation time, DMSO concentration ≤0.1%).

- Orthogonal validation: Cross-check using SPR (binding affinity) and cellular thermal shift assays (CETSA) .

- Impurity analysis: LC-MS to detect degradation products (e.g., hydrolyzed sulfonamide) that may skew results .

Q. How can the compound’s stability under physiological conditions be assessed, and what structural modifications improve metabolic resistance?

- Methodological Answer:

- Stability assays:

- Plasma stability test (37°C, 1–24 hours) with LC-MS quantification.

- Microsomal incubation (human liver microsomes + NADPH) to identify CYP450-mediated oxidation .

- Modifications:

- Fluorine substitution at metabolically labile positions (e.g., para to methoxy group).

- Bioisosteric replacement of sulfonamide with sulfamate .

Q. What computational approaches predict off-target interactions and toxicity risks?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.